4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID

Overview

Description

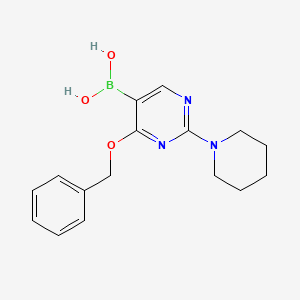

4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyloxy group, a piperidinyl group, and a boronic acid moiety attached to a pyrimidine ring. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable tool in drug discovery and development.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium) in a process known as transmetalation .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.

Pharmacokinetics

Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .

Result of Action

Boronic acids and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the temperature and storage conditions can impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is constructed through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl halides and suitable bases.

Attachment of the Piperidinyl Group: The piperidinyl group is incorporated through nucleophilic substitution or reductive amination reactions.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID undergoes various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form alcohols or other oxygen-containing functional groups.

Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring or the benzyloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety typically yields alcohols, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.

Medicine: It is explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

(4-(Methoxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

(4-(Benzyloxy)-2-(morpholin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a morpholinyl group instead of a piperidinyl group.

Uniqueness

4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity and membrane permeability, while the piperidinyl group contributes to its binding interactions with molecular targets.

Biological Activity

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid (CAS No. 1309980-72-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BN3O3, with a molecular weight of 313.16 g/mol. The compound features a piperidine ring and a pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study reported that compounds with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.3 to 8.5 µM for Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | E. coli | 0.5 |

| P. aeruginosa | 0.25 | |

| S. aureus | 9.5 |

Antiviral Activity

The compound's structural features suggest potential antiviral activity as well. Boronic acids have been studied for their ability to inhibit viral replication by targeting viral enzymes. For instance, compounds similar to 4-benzyloxy derivatives have shown activity against the hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values in the micromolar range .

Anti-inflammatory Effects

Studies on related compounds indicate that they may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The anti-inflammatory activity was compared to curcumin, a well-known natural anti-inflammatory agent, with some derivatives showing superior efficacy .

Case Studies

- Antibacterial Efficacy : A comprehensive study on piperidine derivatives demonstrated that modifications in the piperidine ring significantly influenced antibacterial potency against both Gram-positive and Gram-negative bacteria. The study highlighted that certain substitutions led to enhanced activity, suggesting a structure-activity relationship (SAR) critical for developing effective antimicrobial agents .

- Antiviral Potential : Another investigation focused on the antiviral capabilities of boron-containing compounds against HCV, where several derivatives exhibited promising results in vitro, indicating their potential as therapeutic agents .

Properties

IUPAC Name |

(4-phenylmethoxy-2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BN3O3/c21-17(22)14-11-18-16(20-9-5-2-6-10-20)19-15(14)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,21-22H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOMEULVXQDYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675310 | |

| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309980-72-0 | |

| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.